N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-15(2)16(3)6-7-17(15,23-13(16)22)12(21)20-14-19-10-5-4-9(18)8-11(10)24-14/h4-5,8H,6-7H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURBCRUQJKBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, with the CAS number 573706-78-2, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C18H19BrN2O2S, and it features a complex bicyclic structure that includes a benzothiazole moiety. The presence of bromine in the benzothiazole ring enhances its biological activity by potentially increasing lipophilicity and modulating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 407.32 g/mol |
| CAS Number | 573706-78-2 |
| Synonyms | Bicyclo[2.2.1]heptane-1-carboxamide, N-(6-bromo-2-benzothiazolyl)-4,7,7-trimethyl-3-oxo- |
| Chemical Class | Benzothiazole derivative |
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance:
-
In vitro Studies : The compound was tested against various cancer cell lines using assays such as MTT and SRB to determine cytotoxicity. It showed promising results with IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) MCF-7 (Breast) 15.5 HeLa (Cervical) 12.3 A549 (Lung) 18.0 - Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses.
Case Study 1: Antitumor Activity in Animal Models
A study investigated the in vivo effects of the compound on tumor-bearing mice. The results indicated a significant reduction in tumor size after treatment with the compound compared to control groups.
Case Study 2: Synergistic Effects with Other Agents
Research has also explored the synergistic effects of this compound when used in combination with established chemotherapeutics. The combination therapy exhibited enhanced efficacy in reducing tumor growth compared to monotherapy.
Comparison with Similar Compounds
Key Differences from Target Compound :
- The target compound lacks the thiazolidinone ring present in these analogues, instead incorporating a bicyclo[2.2.1]heptane system.
- The bromine substituent on the benzothiazole ring may confer distinct electronic and steric properties compared to chloro- or fluoro-substituted derivatives.
Bicyclo[2.2.1]heptane Carboxamide Analogues
and highlight compounds with similar bicyclic frameworks but divergent substituents:
Key Differences :
- The 2,4-dimethoxyphenyl substituent in introduces electron-donating groups, contrasting with the electron-withdrawing bromine in the target compound.
Q & A
Q. What are the key considerations for synthesizing N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide?
- Methodological Answer : The synthesis requires multi-step organic reactions, including cyclization and carboxamide coupling. Key steps involve:
- Cyclization : Formation of the bicyclo[2.2.1]heptane core using epoxide intermediates under controlled temperatures (e.g., THF at 0–25°C) .
- Coupling : Reaction of the brominated benzothiazole moiety with the activated carbonyl group of the bicyclic system. Use coupling agents like Dimethoxytriazin-N-methylmorpholinium chloride for amide bond formation, followed by purification via column chromatography (e.g., AcOEt/PET 3:7) to achieve >90% purity .
- Critical Parameters : Monitor reaction progress using TLC and optimize stoichiometry to avoid side products (e.g., over-bromination) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and computational tools:
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions (e.g., bromo-benzothiazole protons at δ 7.5–8.5 ppm, bicyclic methyl groups at δ 1.0–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H] ~495.2 Da) .
- InChI/SMILES Validation : Cross-reference with databases to ensure stereochemical accuracy (e.g., bicyclo[2.2.1]heptane ring conformation) .
Q. What are the recommended protocols for preliminary biological activity screening?
- Methodological Answer : Use standardized assays for initial screening:
- Antimicrobial Activity : Test against Staphylococcus aureus (G+) and Proteus vulgaris (G-) at concentrations of 10–100 µg/mL using agar diffusion .
- Cytotoxicity : Assess via MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial tests) and solvent controls (DMSO ≤1%) .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .
- Catalysis : Employ ruthenium porphyrin catalysts for selective epoxide ring-opening, improving bicyclic core formation .
- Temperature Gradients : Perform coupling reactions at 0°C to minimize byproducts, then gradually warm to room temperature .
- Yield Tracking : Use HPLC to quantify intermediates and adjust reagent equivalents dynamically .
Q. How can computational methods predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., GSK-3β) or antimicrobial targets (e.g., DNA gyrase). Focus on the carboxamide and bromobenzothiazole moieties as key pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2.0 Å indicates stable binding) .
- ADMET Prediction : Utilize SwissADME to evaluate bioavailability (e.g., LogP ~3.5) and toxicity risks (e.g., AMES test alerts) .
Q. How should researchers resolve contradictory data in biological activity assays?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with finer concentration gradients (e.g., 0.1–100 µM) to identify true IC trends .
- Counter-Screens : Validate antimicrobial activity in both liquid broth (MIC) and solid agar to rule out false positives .
- Structural Confirmation : Re-characterize batches via NMR to ensure purity (>95%) and exclude degradation products .
Q. What analytical techniques are critical for studying the compound’s stability under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (60°C), light (UV-A), and pH extremes (1–13). Monitor degradation via LC-MS to identify labile groups (e.g., oxabicyclo ring hydrolysis) .
- Kinetic Stability Assays : Use Arrhenius plots to predict shelf-life at 25°C (accelerated testing at 40°C) .
- Excipient Compatibility : Test with common buffers (PBS, Tris-HCl) to assess aggregation or precipitation .
Structural and Mechanistic Questions
Q. How does the bromine substituent on the benzothiazole ring influence reactivity and bioactivity?
- Methodological Answer :
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic substitution on the benzothiazole ring (e.g., facilitates nucleophilic attack at C-2) .
- Bioactivity Impact : Compare with non-brominated analogs via SAR studies; bromine typically increases lipophilicity (LogP +0.5) and enhances membrane penetration .
- Synthetic Leverage : Use bromine as a handle for cross-coupling (e.g., Suzuki-Miyaura to introduce aryl groups) .
Q. What are the challenges in achieving enantiomeric purity of the bicyclo[2.2.1]heptane core?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers .
- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclization to control stereochemistry .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed spectra (e.g., TDDFT calculations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
